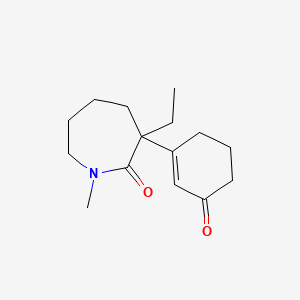
3-Ethylhexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one
Cat. No. B8650514
Key on ui cas rn:
71556-77-9
M. Wt: 249.35 g/mol
InChI Key: PHWHMJKWJICNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04197239
Procedure details


A solution of crude 3-ethyl-hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one (280.5 g) in methylene chloride (1.41) was stirred and treated with bromine (180 g) over 1.5 hours at 20°-25° C. with occasional water cooling. The reaction mixture was stirred at room temperature for two hours but TLC examination showed some starting material still present. Additional bromine (18 g) was added over ten minutes and the solution was stirred for a further one hour. TLC analysis detected no starting material so water (500 ml.) was added with cooling and the methylene chloride layer was washed with water (500 ml). The two water washes were combined, back-extracted woth methylene chloride (200 ml.) and the extract washed with water (100 ml.). The methylene chloride extracts were combined, evaporated to dryness, the fawn-coloured solid was triturated with ethyl acetate (250 ml), filtered, washed with ethyl acetate (50 ml) and dried in an air oven at 60° C. to give 244.7 g of title compound, m.p. 172°-175° C.
Quantity
280.5 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1([C:12]2[CH2:17][CH2:16][CH2:15][C:14](=[O:18])[CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6][N:5]([CH3:10])[C:4]1=[O:11])[CH3:2].BrBr.O>C(Cl)Cl>[CH2:1]([C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6][N:5]([CH3:10])[C:4]1=[O:11])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
280.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1(C(N(CCCC1)C)=O)C1=CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for a further one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
the methylene chloride layer was washed with water (500 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
back-extracted woth methylene chloride (200 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract washed with water (100 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the fawn-coloured solid was triturated with ethyl acetate (250 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in an air oven at 60° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1(C(N(CCCC1)C)=O)C1=CC(=CC=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 244.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
